Orthogonal Deprotection Selectivity in Solid-Phase Synthesis
The Alloc group on Alloc-Leu-OH·DCHA is resistant to the standard Fmoc-deprotection conditions (20% piperidine/DMF) and Boc-deprotection conditions (95% TFA), while being quantitatively removed under neutral conditions using catalytic Pd(PPh₃)₄ (0.05–0.10 eq) with PhSiH₃ (3–5 eq) as allyl scavenger within 5–15 min [1]. In contrast, Boc-Leu-OH is cleaved by TFA, and Fmoc-Leu-OH is cleaved by piperidine, precluding their use in syntheses requiring three-way orthogonal protection. This differential stability enables Alloc-Leu-OH·DCHA to serve as an orthogonally protected building block alongside both Boc- and Fmoc-protected residues [1].
| Evidence Dimension | Resistance to standard deprotection conditions for competing protecting groups |
|---|---|
| Target Compound Data | Alloc stable to 20% piperidine/DMF (≥24 h) and 95% TFA (≥2 h); removed by Pd(PPh₃)₄ (0.1 eq)/PhSiH₃ in DCM within 15 min |
| Comparator Or Baseline | Boc removed by 95% TFA (30 min); Fmoc removed by 20% piperidine/DMF (5–20 min). Neither Boc nor Fmoc survives the orthogonal counterpart's removal conditions. |
| Quantified Difference | Alloc orthogonal to both Boc and Fmoc chemistries (3-way orthogonality). Boc and Fmoc are mutually incompatible (2-way orthogonality only). |
| Conditions | Room temperature; Pd(PPh₃)₄/PhSiH₃ in DCM for Alloc removal; TFA/DCM for Boc; piperidine/DMF for Fmoc. |
Why This Matters
This three-way orthogonality enables the synthesis of complex, multi-protected peptide sequences that cannot be assembled using Boc or Fmoc chemistry alone, making Alloc-Leu-OH·DCHA indispensable for branched, cyclic, or side-chain-modified peptides.
- [1] Thieriet N, Alsina J, Giralt E, Guibé F, Albericio F. Use of Alloc-amino acids in solid-phase peptide synthesis. Tandem deprotection-coupling reactions using neutral conditions. Tetrahedron Lett. 1997;38(40):7275-7278. doi:10.1016/S0040-4039(97)01690-0 View Source
